5-Tert-butyl-7,7-dimethyloct-5-en-3-yn-2-ol

Catalog No.
S13124708
CAS No.
919516-28-2
M.F
C14H24O
M. Wt
208.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Tert-butyl-7,7-dimethyloct-5-en-3-yn-2-ol

CAS Number

919516-28-2

Product Name

5-Tert-butyl-7,7-dimethyloct-5-en-3-yn-2-ol

IUPAC Name

5-tert-butyl-7,7-dimethyloct-5-en-3-yn-2-ol

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

InChI

InChI=1S/C14H24O/c1-11(15)8-9-12(14(5,6)7)10-13(2,3)4/h10-11,15H,1-7H3

InChI Key

LIMXZADGFODTMC-UHFFFAOYSA-N

Canonical SMILES

CC(C#CC(=CC(C)(C)C)C(C)(C)C)O

5-Tert-butyl-7,7-dimethyloct-5-en-3-yn-2-ol is an organic compound notable for its complex structure, which features a tert-butyl group, a dimethyl group, and an enynol functional group. Its molecular formula is C14H24OC_{14}H_{24}O with a molecular weight of approximately 208.34 g/mol. The compound is characterized by its unique enynol moiety, which contributes to its reactivity and potential biological activity. The presence of both tert-butyl and dimethyl groups enhances its steric bulk and influences its chemical properties, making it a subject of interest in organic synthesis and biological studies .

, including:

  • Oxidation: This compound can be oxidized to form corresponding oxides or carbonyl compounds such as ketones or carboxylic acids.
  • Reduction: It can undergo reduction to yield different alcohols or hydrocarbons, depending on the reducing agents used.
  • Substitution: The compound can also engage in substitution reactions where functional groups are replaced by others.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The products formed from these reactions depend heavily on the specific conditions and reagents employed .

The synthesis of 5-Tert-butyl-7,7-dimethyloct-5-en-3-yn-2-ol typically involves advanced synthetic techniques such as flow microreactor systems. These methods offer enhanced efficiency and sustainability compared to traditional batch processes. The use of flow chemistry allows for better control over reaction conditions, leading to higher yields and purities of the desired product .

Common Synthetic Routes

  • Flow Microreactor Systems: Utilizing continuous flow techniques can optimize reaction conditions and improve scalability.
  • Batch Processes: Traditional methods may still be employed but are generally less efficient than modern techniques.

5-Tert-butyl-7,7-dimethyloct-5-en-3-yn-2-ol has several applications across different fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Biological Research: Its unique structural features make it suitable for studying enzyme interactions and metabolic pathways.
  • Industrial Use: The compound is utilized in the production of specialty chemicals and materials due to its distinct reactivity .

Research into the interaction studies of 5-Tert-butyl-7,7-dimethyloct-5-en-3-yn-2-ol has primarily focused on its biochemical behavior. The compound's structure allows it to engage with various molecular targets, influencing metabolic processes and enzyme activities. Detailed interaction studies could elucidate its potential therapeutic applications or toxicological effects .

Several compounds share structural similarities with 5-Tert-butyl-7,7-dimethyloct-5-en-3-yn-2-ol. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
1-Boc-4-Aminopiperidine29171-20-80.73
Tert-butylhydroquinone98-55-50.73
3,7-Dimethyloct-6-en-1-yne29171–20–80.66
(S)-2-(4-Methylcyclohexenyl)propan–2–ol10482–56–10.64
3,7,11,15-Tetramethylhexadeca–1,6,10,14-tetraen–3–ol68931–30–60.66

Uniqueness

The uniqueness of 5-Tert-butyl-7,7-dimethyloct-5-en-3-yn-2-ol lies in its specific enynol moiety combined with the tert-butyl and dimethyl groups. This combination provides distinct chemical properties and reactivity patterns that differentiate it from other similar compounds .

Systematic Naming and Molecular Formula

The IUPAC name 5-tert-butyl-7,7-dimethyloct-5-en-3-yn-2-ol delineates its structure unambiguously:

  • Octenynol backbone: An eight-carbon chain (oct-) with a double bond at position 5 (en-) and a triple bond at position 3 (yn-).
  • Substituents:
    • A tert-butyl group (-C(CH₃)₃) at position 5.
    • Two methyl groups (-CH₃) at position 7.
    • A hydroxyl group (-OH) at position 2.

The molecular formula is C₁₄H₂₄O, calculated as follows:

  • 8 carbons in the octenynol backbone + 4 from tert-butyl + 2 from dimethyl groups = 14 carbons.
  • Hydrogens: 24 (accounting for unsaturation from double/triple bonds and substituents).
  • Oxygen: 1 from the hydroxyl group.

Table 1: Molecular Descriptors

PropertyValue
Molecular formulaC₁₄H₂₄O
Molecular weight208.34 g/mol
Unsaturation sites1 double bond, 1 triple bond
Functional groupsHydroxyl, alkyne, alkene

Stereochemical Considerations

The double bond at position 5 introduces geometric isomerism (E/Z). Computational models of analogous enynols, such as (Z)-non-6-en-1-yn-4-ol, suggest that steric bulk from the tert-butyl group favors the Z-isomer to minimize nonbonded interactions. Nuclear Overhauser effect (NOE) spectroscopy would be required to confirm spatial arrangements experimentally.

XLogP3

4.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

208.182715385 g/mol

Monoisotopic Mass

208.182715385 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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